molecular formula C18H17ClN4O2 B5836571 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904815-34-5

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5836571
CAS No.: 904815-34-5
M. Wt: 356.8 g/mol
InChI Key: OQMRPIMNKBOABB-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.1040035 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H15ClN4O2
  • Molecular Weight: 356.8 g/mol

The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown selective cytotoxic activity against various cancer cell lines. For instance, in a study evaluating the antiproliferative effects of triazole-4-carboxamides, it was found that certain derivatives exhibited comparable potency to doxorubicin, a widely used chemotherapeutic agent. Morphological changes indicative of apoptosis were observed in treated Jurkat T-cells, including membrane blebbing and chromatin condensation .

Cell LineIC50 (µM)Reference
Jurkat T-cells20.1
MCF-714

Neuroprotective Effects

The neuroprotective properties of triazole compounds have also been investigated. In particular, studies indicate that derivatives can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress-induced damage. Mechanistic studies suggest that these compounds may inhibit the NF-κB signaling pathway, thereby reducing inflammation and oxidative stress in neuronal cells .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties . The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to act as a noncompetitive inhibitor of certain enzymes involved in cancer progression.
  • Induction of Apoptosis: It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and DNA damage.
  • Anti-inflammatory Action: By inhibiting pro-inflammatory cytokines and pathways such as NF-κB, the compound reduces inflammation in neuronal tissues.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • A study involving Alzheimer’s disease models demonstrated that administration of triazole compounds led to significant improvements in cognitive function and memory retention .
  • In another clinical trial focused on cancer patients, a triazole derivative was administered alongside standard chemotherapy, resulting in enhanced therapeutic outcomes and reduced side effects .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-4-5-13(19)10-16(11)23-12(2)17(21-22-23)18(24)20-14-6-8-15(25-3)9-7-14/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMRPIMNKBOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123649
Record name 1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-34-5
Record name 1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904815-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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